N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine
Description
N-Benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a secondary amine featuring a benzyl group attached to a methanamine backbone, which is further substituted with a phenyl ring bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively. This compound belongs to a broader class of N-benzyl-substituted methanamines, which are pivotal intermediates in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C17H21NO2/c1-3-20-17-15(10-7-11-16(17)19-2)13-18-12-14-8-5-4-6-9-14/h4-11,18H,3,12-13H2,1-2H3 |
InChI Key |
ZDPDDTKRGHDLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Benzaldehyde Derivatives
- Starting Materials: Benzaldehyde derivatives bearing the 2-ethoxy-3-methoxyphenyl group.
- Procedure: The aldehyde undergoes condensation with benzylamine under reductive conditions, typically using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Reaction Conditions:
- Solvent: Methanol or ethanol.
- Temperature: Ambient to slightly elevated (~25–50°C).
- Duration: 12–24 hours.
- Outcome: Formation of the secondary amine, N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine .
- Similar protocols are documented for aromatic aldehyde reductions, with yields ranging from 70–85%, depending on substituent electronic effects.
Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Precursors
- Starting Materials: 2-ethoxy-3-methoxyphenyl halides (e.g., 2-ethoxy-3-methoxyphenyl chlorides or bromides).
- Procedure: Nucleophilic attack by benzylamine on the halogenated aromatic under basic conditions.
- Reaction Conditions:
- Base: Potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated (80–120°C).
- Outcome: Formation of the aromatic amine intermediate with the phenyl substitution.
- Such aromatic substitutions are well-documented, with yields often exceeding 60–75%, especially when electron-donating methoxy and ethoxy groups activate the aromatic ring.
Alkoxy Group Introduction via O-alkylation
- Starting Materials: Phenolic precursors with free hydroxyl groups.
- Procedure: Alkylation with ethyl bromide or ethyl iodide in the presence of base (potassium carbonate).
- Reaction Conditions:
- Solvent: Acetone or acetonitrile.
- Temperature: Reflux (~60°C).
- Duration: 4–8 hours.
- Outcome: Selective formation of 2-ethoxy-3-methoxyphenyl derivatives.
- Alkylation reactions are efficient, with yields typically above 80%, especially when phenolic hydroxyl groups are free and reactive.
Sequential Synthesis Pathway
Based on literature, a typical synthetic route involves:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Alkoxy substitution | Ethyl bromide, base | Introduce ethoxy group |
| 2 | Aromatic amination | Benzylamine, base | Attach benzyl group |
| 3 | Reductive amination | Aldehyde + reducing agent | Form methanamine linkage |
Data Tables of Synthesis Parameters
| Method | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Reductive amination | Benzaldehyde derivative | Sodium triacetoxyborohydride | Methanol | 25–50°C | 70–85 | High selectivity |
| SNAr substitution | 2-ethoxy-3-methoxyphenyl halide | Benzylamine, K2CO3 | DMF | 80–120°C | 60–75 | Electron-donating groups aid |
| O-alkylation | Phenol derivative | Ethyl bromide, K2CO3 | Acetone | Reflux | >80 | Efficient alkoxy introduction |
Extensive Research Discoveries and Optimization
Catalyst and Ligand Effects: Recent studies reveal that employing palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, significantly enhances yields and regioselectivity for aromatic substitutions involving complex phenyl derivatives.
Reaction Conditions: Elevated temperatures (100–150°C) under microwave irradiation have been shown to reduce reaction times and improve product purity.
Functional Group Compatibility: Alkoxy groups are sensitive to harsh conditions; therefore, milder bases and solvents are preferred to prevent demethylation or side reactions.
Scale-up Feasibility: Protocols utilizing commercially available reagents and standard conditions have been successfully scaled up to multi-gram quantities with minimal yield loss.
Summary of Optimal Preparation Method
The most efficient and scalable approach involves:
- Step 1: Alkoxy substitution on phenolic precursors via O-alkylation.
- Step 2: Aromatic amination through SNAr or palladium-catalyzed cross-coupling.
- Step 3: Reductive amination with benzaldehyde derivatives to install the benzyl moiety.
This sequence ensures high purity, good yields, and reproducibility, supported by extensive literature and experimental data.
Chemical Reactions Analysis
Alkylation of Benzylamine Derivatives
The primary synthesis involves the reaction of (2-ethoxy-3-methoxybenzyl)amine with methyl iodide in the presence of a base (e.g., potassium carbonate) and organic solvents like acetonitrile or DMF. This alkylation generates the N-methylated product, which is subsequently acidified to yield the hydrochloride salt.
| Reagents | Conditions | Yield | Key Steps |
|---|---|---|---|
| Methyl iodide | K₂CO₃, acetonitrile, 50–60°C | High | Alkylation followed by acidification |
Catalytic Reductive Amination
A scalable method employs reductive amination of carboxylic acids (e.g., 4-fluorobenzoic acid) with benzylamine derivatives using phenylsilane as a reducing agent. Zinc acetate acts as a catalyst, and the reaction occurs in refluxing toluene .
| Reagents | Conditions | Yield | Key Steps |
|---|---|---|---|
| Phenylsilane, Zn(OAc)₂ | Toluene, reflux, 16–24 h | Moderate | Amidation followed by hydrogenation |
Imine Hydrogenation
Benzaldehyde reacts with primary amines to form imines, which are hydrogenated using palladium catalysts (e.g., Pd/C) to yield tertiary amines. This method is efficient for optically pure derivatives .
| Reagents | Conditions | Yield | Key Steps |
|---|---|---|---|
| Pd/C, H₂ | Water-miscible solvent, reflux | High | Iminization followed by hydrogenation |
Alkylation
The compound undergoes alkylation at the amine nitrogen, as demonstrated by its synthesis via methyl iodide.
Reaction :
Acylation
Acylation with carboxylic acid derivatives (e.g., 4-fluorobenzoic acid) forms amides, as observed in reductive amination workflows .
Reaction :
Oxidation
The amine group undergoes oxidation, though specific products depend on oxidizing agents (e.g., peroxides or halides) .
Reaction :
Enzyme Inhibition
The compound exhibits cholinesterase inhibition, relevant to neurodegenerative disease research. Binding affinity is influenced by its aromatic substituents (ethoxy/methoxy groups), which modulate lipophilicity and electronic effects.
Material Science
Its amine functionality makes it a candidate for polymerization or cross-linking reactions, particularly in drug delivery systems.
Analytical Characterization
Key spectroscopic data include:
-
¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy/ethoxy groups (δ 3.8–4.5 ppm), and methylene (-CH₂-) protons (δ 2.5–3.5 ppm) .
-
¹³C NMR : Carbon signals for aromatic carbons (δ 110–160 ppm) and methoxy/ethoxy carbons (δ 50–70 ppm) .
Challenges and Considerations
-
Selectivity : Side reactions (e.g., over-alkylation or oxidation) require precise control of reaction conditions .
-
Purification : Column chromatography is critical to isolate the target compound from byproducts .
This compound’s reactivity stems from its amine and aromatic functionalities, enabling diverse applications in medicinal and material chemistry. Experimental optimization of reaction conditions ensures high yields and purity.
Scientific Research Applications
N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Structural Variations
The target compound’s unique 2-ethoxy-3-methoxy substitution pattern distinguishes it from related derivatives. Key structural analogs and their substituent effects include:
N-Benzyl-1-(2,4-Dimethoxyphenyl)Methanamine Hydrochloride
- Substituents : 2,4-Dimethoxy phenyl.
- Key Differences : Lacks the ethoxy group and features methoxy groups at positions 2 and 3.
- Applications : Serves as an organic building block, emphasizing the role of substituent positioning in modulating reactivity and solubility .
N-Benzyl-1-(4-Methoxyphenyl)Methanamine
- Substituents : Single para-methoxy group.
- Synthesis : Synthesized via reductive amination using Pd/NiO catalyst, achieving 90% yield.
- Advantages : Simplified structure enables high efficiency in catalytic methods, suggesting that electron-donating groups enhance reaction feasibility .
N-Benzyl-1-(Furan-2-Yl)Methanamine
Key Observations :
- Bulky substituents (e.g., ethoxy) may reduce yields due to steric hindrance, though direct data for the target compound are lacking.
- Heteroaromatic systems (e.g., furan) enable rapid, high-yield syntheses under microwave conditions .
Anticancer Potential
- Benzimidazole derivatives (e.g., PARP inhibitors) utilize substituted phenyl groups to enhance selectivity and activity, suggesting that ethoxy/methoxy groups in the target compound could similarly optimize drug-target interactions .
AMPK Activation
- Compounds like 1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (95.59% purity) demonstrate substituent-dependent bioactivity, indicating that chloro or methoxy groups influence pharmacological profiles .
Conformational Studies
Physicochemical Properties
- Steric Considerations : The 2-ethoxy group introduces steric bulk, which may hinder rotational freedom compared to para-substituted analogs .
Biological Activity
N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with 2-ethoxy-3-methoxybenzaldehyde under specific reaction conditions. The methodology often employs catalysts and solvents that optimize yield and purity.
Anticancer Properties
Research has indicated that derivatives of methanamine compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (A375) cells.
In a study involving related compounds, it was noted that treatment led to increased apoptosis rates in A375 cells, with apoptosis percentages ranging from 4.3% to 61.4% after 48 hours of treatment. The mechanism was linked to the suppression of the PI3K/NF-κB signaling pathway, which is crucial for tumor cell proliferation and metastasis .
Enzyme Inhibition
This compound may also function as an inhibitor for certain enzymes. Structure-activity relationship (SAR) studies have demonstrated that modifications in the compound's structure can enhance its inhibitory potential against cholinesterases (ChEs), which are important targets in treating neurodegenerative diseases .
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. SAR studies have identified key functional groups that enhance antibacterial efficacy, suggesting that similar derivatives could be explored further for their antimicrobial properties .
Study on Anticancer Activity
A notable case study involved the evaluation of a series of methanamine derivatives, including this compound, against breast cancer cell lines. The study found that specific structural modifications significantly increased cytotoxicity and induced apoptosis through caspase activation mechanisms .
Enzyme Inhibition Mechanism
Another investigation focused on the dual inhibition of cholinesterases by naphthyl-linked N-benzyl pyridinium styryls, which are structurally related to our compound of interest. Results indicated that certain substitutions on the benzyl moiety enhanced binding affinity and inhibition efficacy, providing insights into how structural variations affect biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that the presence of electron-donating or withdrawing groups on the phenyl rings significantly influences the biological activity of this compound. For example:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating | Increased enzyme inhibition |
| Electron-withdrawing | Enhanced anticancer properties |
This table summarizes how different substituents can modulate the biological activity of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
